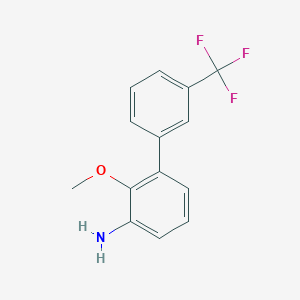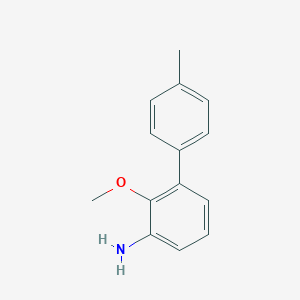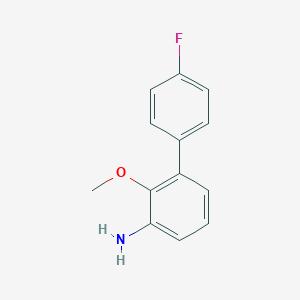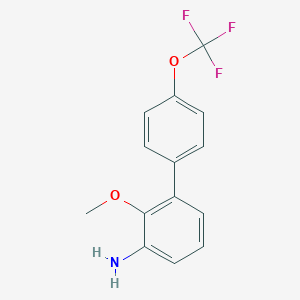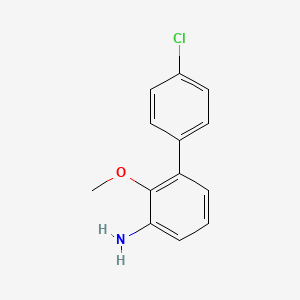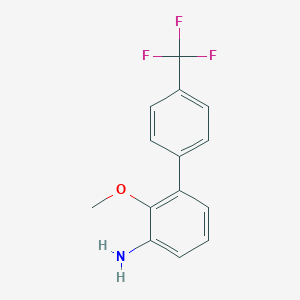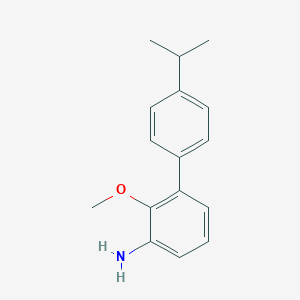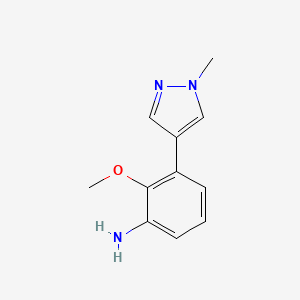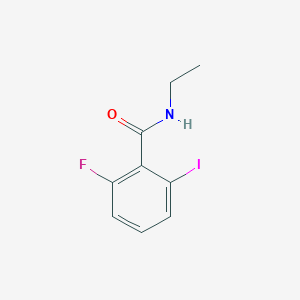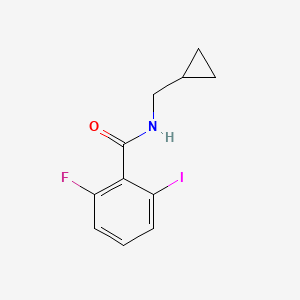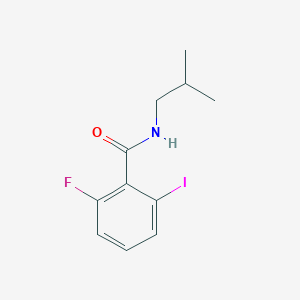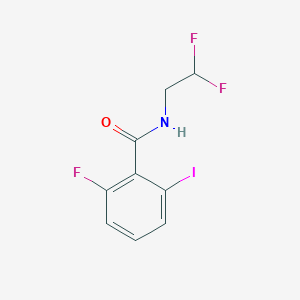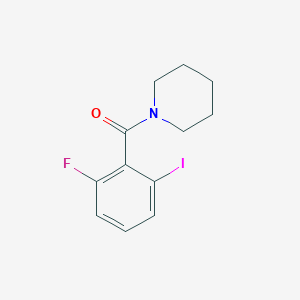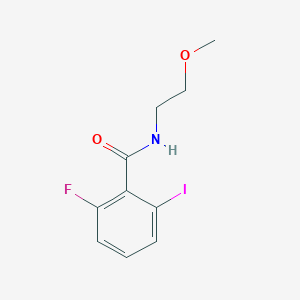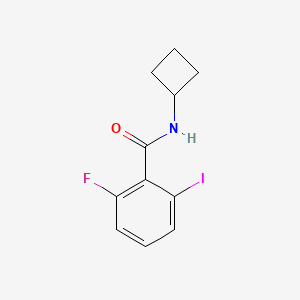
N-Cyclobutyl-2-fluoro-6-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclobutyl-2-fluoro-6-iodobenzamide is an organic compound with the molecular formula C₁₁H₁₁FINO It is characterized by the presence of a cyclobutyl group, a fluorine atom, and an iodine atom attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutyl-2-fluoro-6-iodobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The starting material, 2-fluoro-6-iodobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
Amidation Reaction: The acid chloride is then reacted with cyclobutylamine in the presence of a base such as triethylamine (Et₃N) to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-Cyclobutyl-2-fluoro-6-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used under appropriate conditions to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed:
Substitution Reactions: Products will vary depending on the nucleophile used, such as azides or nitriles.
Oxidation and Reduction Reactions: Products will depend on the specific oxidizing or reducing agents and conditions applied.
Scientific Research Applications
N-Cyclobutyl-2-fluoro-6-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-2-fluoro-6-iodobenzamide involves its interaction with molecular targets through its functional groups. The cyclobutyl group, fluorine atom, and iodine atom can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific effects, depending on the context of its use.
Comparison with Similar Compounds
N-Cyclobutyl-2-fluorobenzamide: Lacks the iodine atom, which may result in different reactivity and applications.
N-Cyclobutyl-6-iodobenzamide:
N-Cyclobutyl-2-fluoro-4-iodobenzamide: The position of the iodine atom is different, which can influence its reactivity and interactions.
Uniqueness: N-Cyclobutyl-2-fluoro-6-iodobenzamide is unique due to the specific combination and positions of its functional groups
Properties
IUPAC Name |
N-cyclobutyl-2-fluoro-6-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FINO/c12-8-5-2-6-9(13)10(8)11(15)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIDBOSAUXZYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(C=CC=C2I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
